Ro 25-6981 was first characterized in the late 1990s and is classified as a non-competitive antagonist of the NMDA receptor. Its selective inhibition of the NR2B subunit distinguishes it from other NMDA receptor antagonists, making it a valuable tool in neuroscience research and potential therapeutic applications .
The synthesis of Ro 25-6981 involves several steps, typically starting from readily available precursors. The synthesis can be described in two main phases:
Ro 25-6981 hydrochloride has a complex molecular structure characterized by a 3-benzazepine core with additional functional groups that enhance its receptor binding properties. The molecular formula is CHClNO, with a molecular weight of approximately 343.84 g/mol.
Ro 25-6981 hydrochloride participates in several key chemical reactions relevant to its pharmacological activity:
The mechanism by which Ro 25-6981 exerts its effects primarily involves blocking the NMDA receptor's ion channel, preventing calcium influx into neurons. This action helps mitigate excitotoxicity associated with excessive glutamate release.
Ro 25-6981 hydrochloride exhibits several notable physical and chemical properties:
Ro 25-6981 has significant applications in both research and potential therapeutic contexts:
Ro 25-6981 achieves exceptional selectivity for GluN2B-containing NMDA receptors through precise molecular recognition at the heterodimeric interface between the amino-terminal domains (ATDs) of GluN1 and GluN2B subunits. Crystallographic studies reveal that Ro 25-6981 binds within a hydrophobic pocket formed by:
The compound's benzylpiperidine group engages in hydrophobic interactions with GluN1 α2/α3 helices and GluN2B α1'/α2' helices, while its hydroxylphenyl group forms specific contacts with GluN2B Phe176 and Pro177. This binding mode stabilizes the closed conformation of the ATD bilobed structure, preventing the domain movements necessary for channel activation [5] [10]. Key binding features include:
Mutagenesis studies confirm the critical nature of these residues. Mutation of GluN2B Phe176 to alanine reduces Ro 25-6981 potency by >100-fold, while GluN1 Ser132Ala mutation decreases inhibition efficacy by ~70% [5] [8]. The absolute conservation of these residues across species (rat, human, Xenopus) explains consistent pharmacological profiles [4] [5].
Table 1: Key Residues in Ro 25-6981 Binding Site
Subunit | Residue | Interaction Type | Functional Consequence of Mutation |
---|---|---|---|
GluN2B | Phe176 | Hydrophobic | >100× potency reduction |
GluN2B | Asp236 | Polar (H-bond) | 40× potency reduction |
GluN1 | Ser132 | Polar (H-bond) | 70% reduction in maximal inhibition |
GluN1 | Leu135 | Hydrophobic | Altered binding kinetics |
Ro 25-6981 exhibits activity-dependent inhibition, displaying higher potency when receptors are in agonist-bound states. Electrophysiological characterization shows:
This property underlies its differential effects on synaptic and extrasynaptic receptors. In entorhinal cortex synapses, Ro 25-6981 (0.5 µM) abolishes frequency-dependent facilitation of glutamate release (3 Hz stimulation) by blocking presynaptic GluN2B receptors. This occurs without significant postsynaptic blockade at low-frequency transmission, demonstrating spatial selectivity [6]. Calcium imaging reveals that Ro 25-6981 preferentially inhibits the delayed Ca²⁺ influx mediated by extrasynaptic GluN2B-NMDARs (IC₅₀ ≈ 0.04 µM during oxygen/glucose deprivation), while sparing rapid synaptic Ca²⁺ transients mediated by GluN2A subunits [3]. This selective blockade arises because:
Ro 25-6981 demonstrates exceptional subunit selectivity validated through multiple experimental approaches:
Table 2: Selectivity Profile of Ro 25-6981 Across NMDA Receptor Subtypes
Receptor Subtype | IC₅₀ (µM) | Assay System | Selectivity Ratio (vs. GluN2B) |
---|---|---|---|
GluN1/GluN2B | 0.009 | Xenopus oocytes (voltage clamp) | Reference |
GluN1/GluN2A | 52 | Xenopus oocytes (voltage clamp) | 5,778:1 |
GluN1/GluN2C | >100 | Cortical neuron protection | >11,111:1 |
GluN1/GluN2D | >100 | Cortical neuron protection | >11,111:1 |
Native GluN2B | 0.04–0.4 | Cortical neuron protection* | N/A |
*Against glutamate toxicity (16h exposure) and combined oxygen/glucose deprivation [1] [9]
The molecular basis for this selectivity involves:
Notably, Ro 25-6981 shows >30,000-fold selectivity over non-NMDAR targets (ion channels, monoamine receptors) unlike earlier compounds like ifenprodil [1] [8] [9]. At concentrations ≤10 µM, it exhibits negligible activity at GluN2A-, GluN2C-, or GluN2D-containing receptors in both recombinant systems and hippocampal slices [6] [8].
The efficacy of Ro 25-6981 is modulated by alternative splicing of the obligatory GluN1 subunit. Critical determinants include:
Biophysical analyses reveal that the N-terminal insert encoded by exon 5 stabilizes the GluN1-GluN2B ATD heterodimer interface through:
The GluN1b splice variant (exon 5+, C2-) demonstrates highest affinity for Ro 25-6981 (Kd ≈ 60 nM in isolated ATD complexes) due to enhanced heterodimer stability. Isothermal titration calorimetry shows the dissociation constant improves from ~1 µM (apo heterodimer) to 60 nM when ifenprodil or Ro 25-6981 binds, indicating allosteric stabilization of the heterodimeric assembly [5]. These findings explain region-specific variations in Ro 25-6981 potency across brain areas with differential GluN1 splice variant expression [4] [5].
Box 1: Structural Determinants of Subunit Selectivity
1. Binding site exclusively at GluN1-GluN2B ATD interface 2. Critical residues: GluN2B-Phe176, GluN2B-Asp236, GluN1-Ser132 3. GluN1 splice dependence: Exon 5 inclusion enhances affinity 4. Quaternary requirement: Heterodimeric ATD essential for binding
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: